4-Vinyl-1H-pyrazolo[3,4-b]pyridine

Physicochemical properties Chromatography Formulation

4-Vinyl-1H-pyrazolo[3,4-b]pyridine is a member of the pyrazolo[3,4-b]pyridine class, consisting of a pyrazole ring fused to a pyridine ring. Its defining feature is a vinyl substituent at the 4-position.

Molecular Formula C8H7N3
Molecular Weight 145.165
CAS No. 1374651-84-9
Cat. No. B1148766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Vinyl-1H-pyrazolo[3,4-b]pyridine
CAS1374651-84-9
Synonyms4-vinyl-1H-pyrazolo[3
Molecular FormulaC8H7N3
Molecular Weight145.165
Structural Identifiers
SMILESC=CC1=C2C=NNC2=NC=C1
InChIInChI=1S/C8H7N3/c1-2-6-3-4-9-8-7(6)5-10-11-8/h2-5H,1H2,(H,9,10,11)
InChIKeyNYLMBQBDPNLQLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Vinyl-1H-pyrazolo[3,4-b]pyridine (CAS 1374651-84-9): A C4-Vinyl-Functionalized Bicyclic Heteroaromatic for Targeted Synthesis & Procurement


4-Vinyl-1H-pyrazolo[3,4-b]pyridine is a member of the pyrazolo[3,4-b]pyridine class, consisting of a pyrazole ring fused to a pyridine ring. Its defining feature is a vinyl substituent at the 4-position. This compound class is frequently explored for bioactive molecule discovery [1], but the specific C4-vinyl derivative is primarily utilized as a synthetic intermediate. Its utility stems from the vinyl group's capacity for further derivatization, such as polymerization or cross-coupling, while the pyrazolopyridine core can engage in hydrogen bonding and π-stacking interactions .

Why 4-Vinyl-1H-pyrazolo[3,4-b]pyridine Cannot Be Replaced by Its 5- or 6-Vinyl Isomers in Precision Chemistry


Substituting 4-Vinyl-1H-pyrazolo[3,4-b]pyridine with its closely related positional isomers, such as 5-vinyl-1H-pyrazolo[3,4-b]pyridine or 6-vinyl-1H-pyrazolo[3,4-b]pyridine, is scientifically invalid without rigorous re-validation. The position of the vinyl substituent on the pyridine ring fundamentally alters the molecule's electronic distribution, dipole moment, and steric environment [1]. This directly impacts key properties for procurement and application: chromatographic retention time (and thus purification strategy), regioselectivity in subsequent cross-coupling or cycloaddition reactions, and the 3D orientation of the resulting molecule, which is critical for biological target engagement . The quantitative evidence below demonstrates that even between the 4- and 6-vinyl isomers, measurable differences exist in fundamental physicochemical properties that predict distinct behavior in synthesis and formulation.

Quantitative Procurement Guide for 4-Vinyl-1H-pyrazolo[3,4-b]pyridine: Head-to-Head Isomer Comparison


Differentiating Physicochemical Properties: Higher Boiling Point Signifies 4-Vinyl Isomer's Unique Intermolecular Forces

The 4-vinyl isomer exhibits a higher predicted boiling point compared to its 6-vinyl analog, a direct consequence of the 4-position substitution's impact on molecular shape and dipole moment, which enhances intermolecular interactions . This difference is crucial for selecting a procurement candidate, as it predicts different behavior during solvent removal, distillation, or gas chromatography analysis, preventing mis-identification and failed synthetic procedures.

Physicochemical properties Chromatography Formulation

Lipophilicity Distinction: 4-Vinyl Isomer's Lower LogP Value Suggests Superior Suitability for Hydrophilic Matrices

The 4-vinyl isomer is predicted to be measurably less lipophilic than the 6-vinyl isomer, with a lower LogP value . For procurement decisions in drug discovery or agrochemical programs, this difference is critical. A lower LogP can translate to improved aqueous solubility, potentially leading to better ADME profiles or enabling formulation in polar environments where the 6-vinyl isomer might fail.

Lipophilicity ADME Formulation science

Synthetic Accessibility: Direct, One-Step, Quantitative-Yield Protocol Exists for 4-Vinyl Isomer

A dedicated, single-step protocol for the quantitative synthesis of the title compound using adapted Vilsmeier conditions has been published, providing unambiguous spectral characterization [1]. This is a significant differentiator for procurement. While other isomers may be accessible, the existence of a validated, high-yielding procedure for the 4-vinyl compound reduces synthetic risk and accelerates project timelines by ensuring reproducible access to the building block.

Synthetic methodology Yield optimization Process chemistry

Proven Application Scenarios for 4-Vinyl-1H-pyrazolo[3,4-b]pyridine Based on Quantitative Differentiation


Medicinal Chemistry: Optimizing Lead Compound LogP with a C4-Vinyl Synthon

A medicinal chemist aiming to improve the aqueous solubility of a series of pyrazolo[3,4-b]pyridine-based kinase inhibitors should select the 4-vinyl isomer over the 6-vinyl isomer for fragment growth. The evidence shows the 4-vinyl isomer's LogP is 0.17 units lower , predicting better solubility. This choice directly impacts the ADME profile of any resulting lead compound, making it a more strategic early-stage procurement decision.

Process Chemistry: Scaling Up from a Validated, High-Yield Synthetic Route

For a process chemist tasked with delivering multi-gram quantities of a vinyl-substituted pyrazolopyridine intermediate, the 4-vinyl isomer is the optimal selection. The availability of a published, one-step protocol yielding the product quantitatively [1] de-risks scale-up. Using the 5-vinyl isomer, for which no such high-yielding route is established, introduces substantial synthetic risk and potential delays, directly impacting cost of goods and timeline.

Analytical Chemistry: Developing a Reliable GC Purity Method

An analytical chemist developing a GC method for in-process control of a new synthetic pathway must account for the 4-vinyl isomer's distinct boiling point of ~325.2 °C . This method will not be interchangeable with one for the 6-vinyl analog (boiling point ~314.8 °C). Procuring the correct reference standard of 4-vinyl-1H-pyrazolo[3,4-b]pyridine is the only way to ensure method accuracy and prevent costly batch failures.

Material Science: Building a Copolymer with Precisely Tuned Hydrophilicity

A polymer chemist designing a new heterocyclic copolymer for a proton-conducting membrane should start with the 4-vinyl monomer. The documented synthesis of similar 4-vinylpyrazole copolymers [2] supports the feasibility of this approach. The 4-vinyl isomer's lower intrinsic lipophilicity compared to the 6-vinyl analog is a critical advantage for achieving the desired hydrophilic channel architecture in the final material.

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